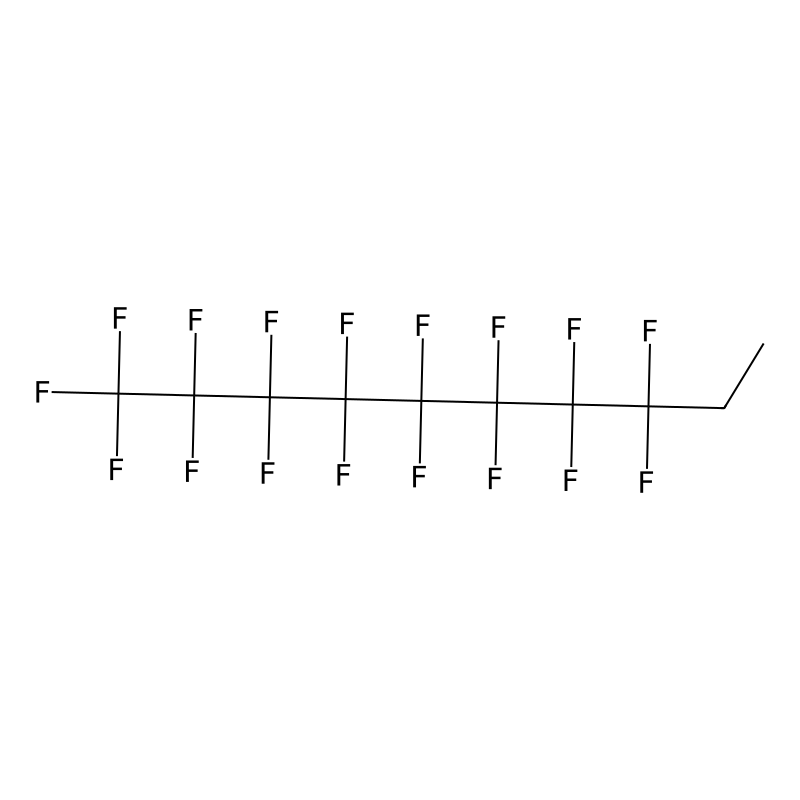(Perfluoro-n-octyl)ethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Reference Standard:
PFOTE can be used as a reference standard for analytical techniques such as gas chromatography and mass spectrometry []. These techniques are used to identify and quantify other perfluorinated compounds in various environmental samples, including water, soil, and air.
Synthesis of other Perfluorinated Compounds:
PFOTE can be used as a starting material for the synthesis of other perfluorinated compounds with specific properties []. However, due to environmental concerns surrounding PFOTE and other perfluorinated compounds, this application is not as common as it once was.
(Perfluoro-n-octyl)ethane is a fluorinated organic compound characterized by a long carbon chain fully substituted with fluorine atoms. Its structure consists of an ethane backbone with perfluorinated octyl groups, which enhances its chemical stability and hydrophobic properties. This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), known for their unique properties, including resistance to heat, water, and oil. Due to these characteristics, (Perfluoro-n-octyl)ethane is of significant interest in various industrial applications.
Uniqueness: The distinct structure of (Perfluoro-n-octyl)ethane allows it to function effectively as a solvent in fluorous chemistry, making it particularly valuable for specific industrial applications that require high thermal stability and unique solubility properties.
Several methods are employed to synthesize (Perfluoro-n-octyl)ethane:
- Electrochemical Fluorination: This method involves the electrolysis of precursors in hydrogen fluoride solutions, leading to the formation of perfluorinated compounds .
- Telomerization: A more recent approach where short-chain fluorinated precursors are polymerized to create longer-chain compounds like (Perfluoro-n-octyl)ethane. This method offers cleaner production with fewer byproducts compared to traditional methods .
Research on interaction studies involving (Perfluoro-n-octyl)ethane primarily focuses on its behavior in complex mixtures with other substances. These studies often assess how it interacts with biological systems or environmental matrices. For instance:
- Bioaccumulation Studies: Investigations into how (Perfluoro-n-octyl)ethane accumulates in organisms reveal its potential for long-term environmental persistence.
- Toxicological Assessments: Evaluations of its effects on human health and ecosystems highlight concerns regarding its endocrine-disrupting capabilities .
(Perfluoro-n-octyl)ethane shares similarities with other fluorinated compounds, particularly within the PFAS category. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Perfluorooctanoic acid | Eight-carbon chain with carboxylic acid group | Known for environmental persistence and toxicity |
| Perfluorooctanesulfonic acid | Eight-carbon chain with sulfonic acid group | Widely studied for its pollutant status |
| Perfluorodecalin | Ten-carbon chain fully fluorinated | Used as a solvent in various
XLogP3 6.9
Other CAS
85711-89-3
Use Classification
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|








